molecular formula C14H16N4O B11664945 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B11664945
M. Wt: 256.30 g/mol
InChI Key: QYDOPTDUFLGLKB-LFIBNONCSA-N
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Description

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves the condensation reaction between 2-(1-methyl-1H-pyrrol-2-yl)acetic acid hydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrrol-2-yl)acetic acid hydrazide
  • 4-pyridinecarboxaldehyde
  • N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Uniqueness

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its combination of a pyrrole ring, pyridine ring, and hydrazide moiety makes it a versatile compound with potential for diverse applications.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C14H16N4O/c1-11(12-5-7-15-8-6-12)16-17-14(19)10-13-4-3-9-18(13)2/h3-9H,10H2,1-2H3,(H,17,19)/b16-11+

InChI Key

QYDOPTDUFLGLKB-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=NC=C2

Origin of Product

United States

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